Dual-Assay HTS Screening Coverage: RMI-FANCM (MM2) and mHTT-CaM AlphaScreen
N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide (CAS 887882-74-8) has been empirically tested in two distinct high-throughput screening (HTS) assays: a screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction (Source ID 11908) and an AlphaScreen assay for small molecules abrogating the mutant huntingtin-calmodulin (mHTT-CaM) interaction (Source ID 24983, target: Huntingtin) . This dual-assay provenance establishes this compound as having documented screening activity in two unrelated therapeutic target areas (DNA repair and neurodegenerative disease). In contrast, the closely related analog N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide has been primarily associated with antitubercular screening (MIC 12.5 µg/mL against M. tuberculosis) , while the furan-containing comparator STX-0119 (N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide) has been characterized solely as a STAT3 dimerization inhibitor (IC50 74 µM) .
| Evidence Dimension | Number of distinct HTS assay systems with documented screening data for the specific compound |
|---|---|
| Target Compound Data | 2 distinct HTS assays: RMI-FANCM MM2 (Source 11908) and mHTT-CaM AlphaScreen (Source 24983, target Huntingtin) |
| Comparator Or Baseline | N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide: 1 target area (antitubercular, MIC 12.5 µg/mL vs M. tuberculosis). STX-0119: 1 target (STAT3 dimerization, IC50 74 µM). |
| Quantified Difference | The target compound provides verified screening data across 2 distinct disease-relevant target systems versus 1 documented primary target area for each comparator |
| Conditions | HTS screening data archived in ChemSrc bioassay database (Source IDs 11908 and 24983); comparator data from independent published studies |
Why This Matters
A compound with documented screening data in two mechanistically distinct assay systems offers broader hypothesis-testing utility than single-target analogs, reducing the need for multiple procurement events.
